molecular formula C11H16N2 B8650108 (2,3-dihydro-1H-indol-3-ylmethyl)dimethylamine

(2,3-dihydro-1H-indol-3-ylmethyl)dimethylamine

Cat. No. B8650108
M. Wt: 176.26 g/mol
InChI Key: ZGMDBXZDVRGRNH-UHFFFAOYSA-N
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Patent
US08993565B2

Procedure details

1.1 g of sodium cyanoborohydride is gradually added to a solution of 1 g of gramine in 20 ml of trifluoroacetic acid, under argon, cooled in an ice bath, and stirred for half an hour at 0° C. and then for 2 h at ambient temperature. The reaction medium is plunged into 50 g of ice and alkalinized using 30% sodium hydroxide, and is then extracted with four times 30 ml of ethyl acetate. The organic phase is washed with 20 ml of water, dried over anhydrous magnesium sulphate, filtered, and then concentrated to dryness under reduced pressure. After a silica column purification, eluent: 85/15 v/v CH2Cl2/MeOH, 660 mg of (2,3-dihydro-1H-indol-3-ylmethyl)dimethylamine are obtained in the form of a yellow solid, the characteristics of which are the following:
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[CH3:5][N:6]([CH2:8][C:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[NH:11][CH:10]=1)[CH3:7]>FC(F)(F)C(O)=O>[NH:11]1[C:12]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:9]([CH2:8][N:6]([CH3:7])[CH3:5])[CH2:10]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
CN(C)CC1=CNC2=C1C=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
ice
Quantity
50 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for half an hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
alkalinized using 30% sodium hydroxide, and is then extracted with four times 30 ml of ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with 20 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
After a silica column purification, eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1CC(C2=CC=CC=C12)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 660 mg
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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